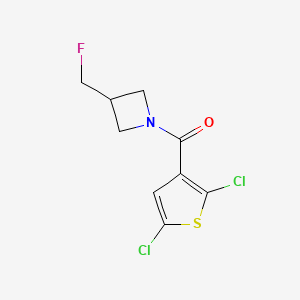
(2,5-ジクロロチオフェン-3-イル)(3-(フルオロメチル)アゼチジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound with the molecular formula C9H8Cl2FNOS This compound features a thiophene ring substituted with two chlorine atoms and an azetidine ring substituted with a fluoromethyl group
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves multiple steps. One common method includes the reaction of 2,5-dichlorothiophene with a suitable azetidine derivative under controlled conditions. The reaction typically requires the use of a base and a solvent such as dichloromethane. The intermediate products are then purified and further reacted to obtain the final compound .
化学反応の分析
(2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
作用機序
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cytochrome P450 enzymes .
類似化合物との比較
Similar compounds include:
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds have shown antimicrobial and antioxidant activities.
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: This compound is an intermediate in the synthesis of estrogen receptor modulators.
Compared to these compounds, (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.
生物活性
The compound (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C10H8Cl2N2OS, which indicates the presence of a dichlorothiophene moiety and an azetidine derivative. The structural features contribute to its interaction with biological targets.
Preliminary studies suggest that the compound may interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The fluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Neuropharmacological Effects
Given the presence of the azetidine moiety, there is interest in the neuropharmacological properties of this compound. Compounds that modulate neurotransmitter systems are critical in treating conditions like depression and anxiety. The potential for this compound to act as a modulator at dopamine or serotonin receptors warrants further investigation.
Case Studies
- Antimicrobial Activity : A study evaluating thiophene derivatives demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. Although direct data on (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is not available, it is hypothesized that it could display comparable activity based on structural analysis.
- Neuropharmacological Assessment : In a comparative study of azetidine derivatives, compounds were tested for their ability to inhibit dopamine uptake in vitro. Results indicated that certain modifications led to enhanced activity; thus, (2,5-Dichlorothiophen-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone's unique structure may influence its neuroactive properties positively.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNOS/c10-7-1-6(8(11)15-7)9(14)13-3-5(2-12)4-13/h1,5H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRYHVFEENXOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(SC(=C2)Cl)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














